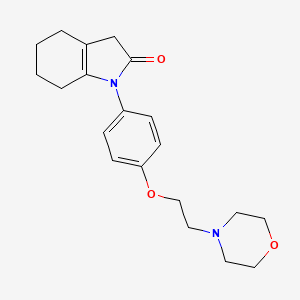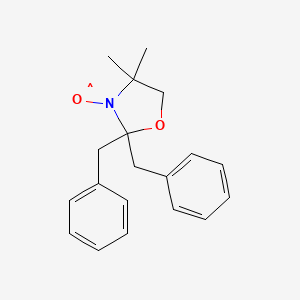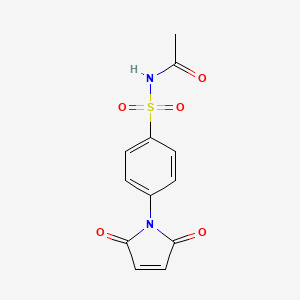
Endralazine
Overview
Description
Endralazine is an antihypertensive agent belonging to the hydrazinophthalazine chemical class. It is a structural analog of hydralazine and functions as a powerful direct-acting arteriolar dilator . This compound was developed to overcome the adverse effects associated with prolonged hydralazine therapy, such as systemic lupus erythematosus and rashes .
Preparation Methods
Endralazine can be synthesized from methanone, (3-chloro-7,8-dihydropyrido[4,3-c]pyridazin-6(5H)-yl)phenyl . The synthetic route involves the reaction of this intermediate with hydrazine hydrate under specific conditions to yield this compound. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, ensuring the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Endralazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, typically involving the use of reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Endralazine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and behavior of hydrazinophthalazine derivatives.
Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: this compound’s vasodilatory properties make it a candidate for developing new cardiovascular drugs.
Mechanism of Action
Endralazine exerts its effects by acting as a direct-acting smooth muscle relaxant. It primarily targets the smooth muscle of the arterial bed, leading to vasodilation. The molecular mechanism involves the inhibition of inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells . This results in reduced vascular resistance and lower blood pressure.
Comparison with Similar Compounds
Endralazine is similar to other compounds in the hydrazinophthalazine class, such as hydralazine. it was developed to address the limitations of hydralazine, including adverse effects and the development of tolerance . Other similar compounds include:
Hydralazine: A well-known antihypertensive agent with similar vasodilatory properties.
Pimobendan: A positive inotropic agent with vasodilatory effects.
Cilazopril: An antihypertensive agent with a different mechanism of action but similar therapeutic applications
This compound’s uniqueness lies in its improved safety profile and reduced immunogenic activity compared to hydralazine .
Properties
CAS No. |
39715-02-1 |
|---|---|
Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
(3-hydrazinyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C14H15N5O/c15-16-13-8-11-9-19(7-6-12(11)17-18-13)14(20)10-4-2-1-3-5-10/h1-5,8H,6-7,9,15H2,(H,16,18) |
InChI Key |
ALAXZYHFVBSJKZ-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
39715-02-1 |
Related CAS |
65322-72-7 (mono-methanesulfonate) |
Synonyms |
6-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido- (4,3-c)pyridazine mesylate BQ 22-708 BQ 22-708, methanesulfonate BQ 22-708, mono-methanesulfonate BQ 22708 endralazine Miretilan |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
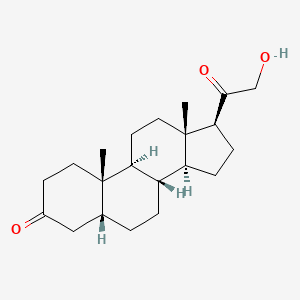
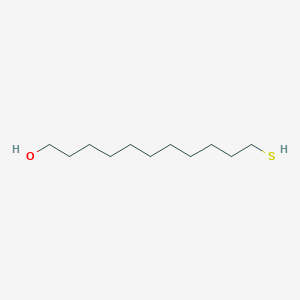
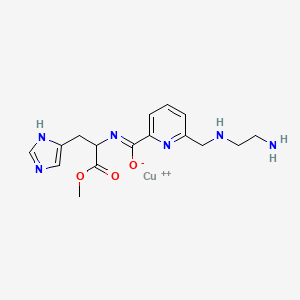
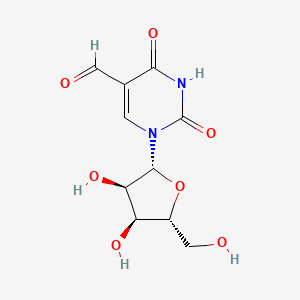
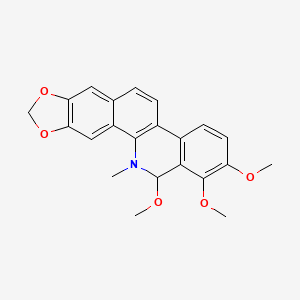
![6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B1218887.png)
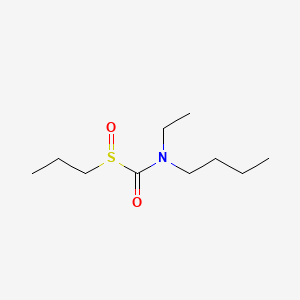
![1-[2-[(2-Hydroxy-3-phenoxypropyl)-methylamino]ethyl-methylamino]-3-phenoxypropan-2-ol;dihydrochloride](/img/structure/B1218889.png)
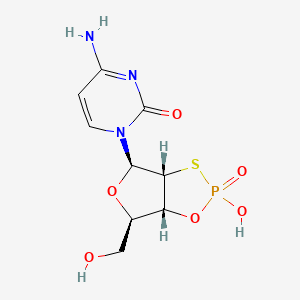
![Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate](/img/structure/B1218892.png)
